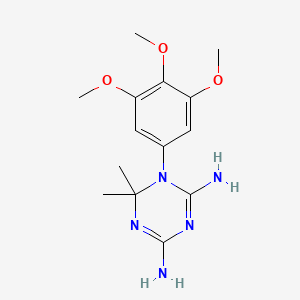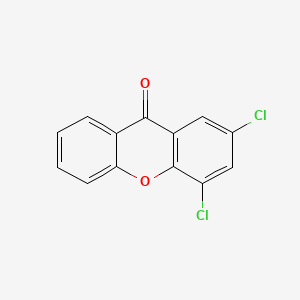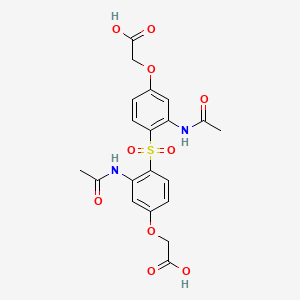
2,2'-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes sulfonyl, acetylamino, and phenylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Phenylene Derivative: This step involves the reaction of a phenylene compound with sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or other suitable reagents.
Industrial Production Methods
Industrial production of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid involves its interaction with specific molecular targets. The sulfonyl and acetylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-(Ethylenedithio)diacetic acid: Similar in structure but contains ethylenedithio groups instead of sulfonyl groups.
2,2’-(Sulfonylbis(4,1-phenylene)oxy)diacetic acid: Lacks the acetylamino groups.
Uniqueness
2,2’-(Sulfonylbis((3-(acetylamino)-4,1-phenylene)oxy))diacetic acid is unique due to the presence of both sulfonyl and acetylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
6626-55-7 |
|---|---|
分子式 |
C20H20N2O10S |
分子量 |
480.4 g/mol |
IUPAC名 |
2-[3-acetamido-4-[2-acetamido-4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid |
InChI |
InChI=1S/C20H20N2O10S/c1-11(23)21-15-7-13(31-9-19(25)26)3-5-17(15)33(29,30)18-6-4-14(32-10-20(27)28)8-16(18)22-12(2)24/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
InChIキー |
LHTWYLPKDGCDKI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

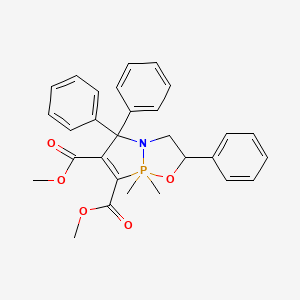

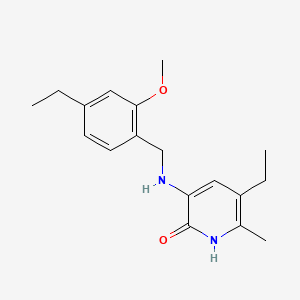
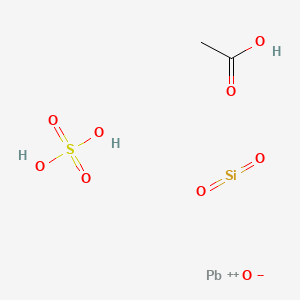
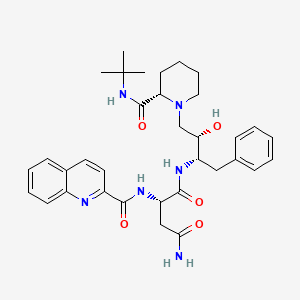
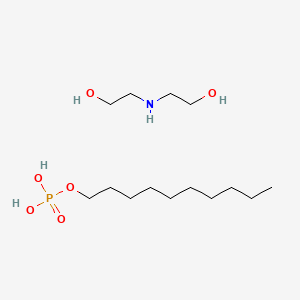
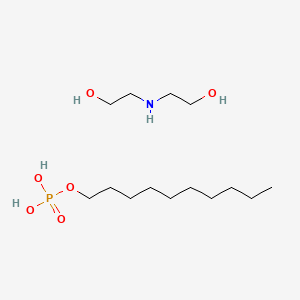
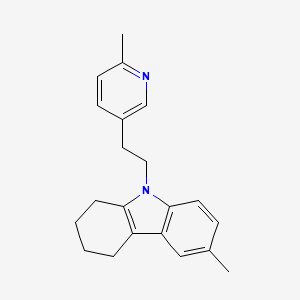
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
